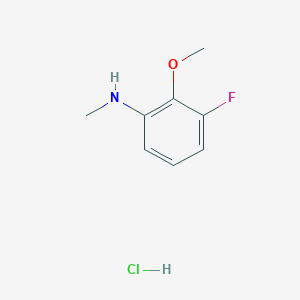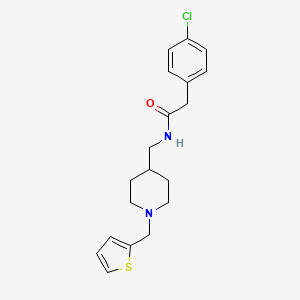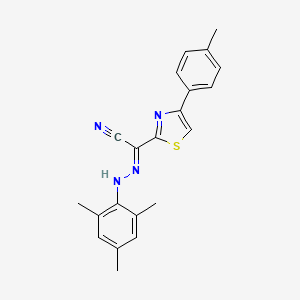
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, also known as FM-BTA-2, is a fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to be used as a tool for studying various biological processes, such as protein-protein interactions and enzyme activity.
Scientific Research Applications
Antimicrobial Activity
Compounds bearing a fluorine atom and thiazole derivatives, including those related to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising antimicrobial activity. The presence of the fluorine atom is essential for enhancing this activity, highlighting the compound's relevance in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
Fluorinated benzothiazole derivatives, structurally related to the specified compound, have shown potent and selective antitumor properties in vitro against various cancer cell lines, including breast and ovarian cancer cells. These findings are part of the ongoing effort to develop new anticancer agents based on benzothiazole scaffolds, indicating the potential therapeutic applications of these compounds in oncology (Hutchinson et al., 2001).
Anticonvulsant Effects
Research into thiazolidinone derivatives, which share structural motifs with N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, has explored their application as anticonvulsant agents. These compounds have shown significant activity in models of epileptic seizures, highlighting their potential utility in treating epilepsy and related disorders (Faizi et al., 2017).
Positron Emission Tomography (PET) Imaging
Novel radioligands based on benzothiazole derivatives have been synthesized for PET imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. These compounds, including fluorine-18 labeled analogs, demonstrate the potential for non-invasive imaging of mGluR1, which could be crucial for diagnosing and monitoring neurological diseases (Fujinaga et al., 2012).
Nucleophilic Aroylation
Research has also explored the use of N-heterocyclic carbene (NHC) catalysis for the nucleophilic aroylation of fluorobenzenes, leading to the synthesis of polysubstituted benzophenones. This method, involving compounds structurally similar to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide, showcases the compound's potential application in organic synthesis and pharmaceutical development (Suzuki et al., 2008).
Mechanism of Action
Another study mentioned the antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and suggested that these compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, thus inhibiting bacterial cell division and causing bacterial cell death .
properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-5-3-6-11(9-10)15(20)18-16-19(2)14-12(17)7-4-8-13(14)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIJMVHPMHDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2717954.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)
![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2717960.png)


![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)




![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)
